molecular formula C7H7N3O B13558159 1-Methyl-1h-1,2,3-benzotriazol-6-ol

1-Methyl-1h-1,2,3-benzotriazol-6-ol

Cat. No.: B13558159
M. Wt: 149.15 g/mol
InChI Key: PHHXIUTVFRPQHZ-UHFFFAOYSA-N
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Description

1-Methyl-1h-1,2,3-benzotriazol-6-ol is a chemical building block for research and development. While specific biological data for this hydroxy-substituted analog is not fully established in the current literature, the benzotriazole scaffold is recognized as a privileged structure in medicinal chemistry . Benzimidazole and benzotriazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antitumor properties . Researchers are exploring such compounds for their potential as anti-tubulin agents and as choleretic or cholesterol-lowering agents . The benzotriazole core is also valued in organic synthesis, where it acts as a versatile synthetic auxiliary and a good leaving group in various reactions, such as N-, O-, C-, and S-acylations . This product is intended for use in laboratory research only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methylbenzotriazol-5-ol

InChI

InChI=1S/C7H7N3O/c1-10-7-4-5(11)2-3-6(7)8-9-10/h2-4,11H,1H3

InChI Key

PHHXIUTVFRPQHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N=N1

Origin of Product

United States

Preparation Methods

Synthesis of Benzotriazole Core

The classical method to synthesize benzotriazole involves diazotization of o-phenylenediamine under acidic conditions with sodium nitrite, followed by ring closure to form 1H-benzotriazole. For example, o-phenylenediamine is dissolved in water at 50°C, glacial acetic acid is added, and the mixture is cooled to 5°C before sodium nitrite is introduced. The reaction mixture turns orange-red as the benzotriazole forms, which is then isolated by filtration and recrystallization, yielding approximately 80% pure product.

N-Methylation

Methylation of the benzotriazole nitrogen can be achieved by reacting benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate under reflux conditions. An alternative industrial approach involves the use of gaseous methyl nitrite generated in situ from sodium nitrite, methanol, and sulfuric acid, which reacts with o-phenylenediamine to yield methylated benzotriazole derivatives after subsequent purification.

Hydroxylation at the 6-Position

Hydroxylation to introduce the 6-hydroxy substituent on the benzotriazole ring is less commonly detailed but can be achieved via selective oxidation or substitution reactions on appropriately substituted precursors. Hydroxylation may be performed after methylation, often involving controlled oxidation conditions or use of hydroxylating agents under mild conditions to avoid ring degradation.

Detailed Preparation Methods

Method A: Diazotization and Cyclization Followed by Methylation and Hydroxylation

Step Reagents & Conditions Description Yield & Purity
1 o-Phenylenediamine, glacial acetic acid, sodium nitrite, 5°C to 70-80°C Diazotization and ring closure to 1H-benzotriazole ~80% yield, mp 96-97°C
2 Methylating agent (e.g., methyl iodide), reflux in methanol or appropriate solvent N-Methylation at N-1 position High yield, purity >99% by GC
3 Hydroxylation agent (e.g., controlled oxidation with H2O2 or KMnO4) Introduction of hydroxyl group at 6-position Variable, requires optimization

Method B: One-Pot Synthesis Using Gaseous Methyl Nitrite

This method involves direct methylation during the benzotriazole ring formation by introducing gaseous methyl nitrite into a heated suspension of o-phenylenediamine in methanol. The reaction proceeds under controlled gas flow to avoid off-gassing, followed by distillation and purification via thin-film evaporation, affording high-purity methylated benzotriazole derivatives.

Method C: Functionalization via N-Acylbenzotriazole Intermediates

While primarily used for acyl derivatives, benzotriazole derivatives can be functionalized at different positions, including hydroxylation, by reactions involving acyl chlorides and subsequent substitution. For example, benzotriazole reacts with phthaloyl chloride in dry tetrahydrofuran (THF) to form benzotriazolyl ketones, which can be further modified to introduce hydroxyl groups at desired positions.

Reaction Conditions and Reagent Analysis

Reaction Type Reagents Typical Conditions Notes
Diazotization o-Phenylenediamine, NaNO2, Acetic acid 5-50°C, aqueous medium Formation of benzotriazole ring
N-Methylation Methyl iodide, methyl nitrite, dimethyl sulfate Reflux in methanol or aprotic solvents High selectivity for N-1 methylation
Hydroxylation H2O2, KMnO4, or other oxidants Mild temperature, controlled pH Requires careful control to avoid ring cleavage
Purification Recrystallization (benzene, chloroform/hexane), thin-film evaporation Reduced pressure distillation Ensures high purity (>99%)

Purification and Characterization

Purification typically involves recrystallization from solvents such as benzene or chloroform/hexane mixtures and distillation under reduced pressure. Thin-film evaporators operating at 4 mbar and temperatures around 165-220°C are used industrially to obtain high-purity products.

Characterization data reported include melting points (e.g., 96-97°C for 1H-benzotriazole), 1H and 13C NMR spectra, and elemental analysis consistent with expected molecular formulas.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Purification Reference
A o-Phenylenediamine NaNO2, AcOH, methyl iodide Diazotization, methylation ~80% Recrystallization, distillation
B o-Phenylenediamine Gaseous methyl nitrite One-pot methylation & cyclization High Thin-film evaporation
C Benzotriazole Phthaloyl chloride, THF Acylation, functionalization 59% Recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceuticals

1-Methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is used as an intermediate in drug synthesis due to its biological activity. Research has indicated its potential as an antifungal agent and a stabilizer in biological assays. It can also inhibit certain enzymes, suggesting applications in drug development. Interaction studies have shown that this compound can influence enzymatic activity and has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential for assessing its safety and efficacy in pharmaceutical applications.

Agriculture

This compound is potentially used in formulations for agricultural applications.

Corrosion Inhibition

This compound can be used as a corrosion inhibitor for metals like copper because it can form protective films on metal surfaces. Benzotriazoles are effective corrosion inhibitors for copper and its alloys because they prevent undesirable surface reactions . When copper is immersed in a solution containing benzotriazole, a passive layer consisting of a complex between copper and benzotriazole is formed . The passive layer is insoluble in aqueous and many organic solutions . There is a positive correlation between the thickness of the passive layer and the efficiency of preventing corrosion .

Other Applications

  • Restrainer in photographic emulsions : Benzotriazole has been used as a restrainer (or anti-fogging agent) in photographic emulsions or developing solutions .
  • Reagent for silver determination : It can be used as a reagent for the analytical determination of silver .
  • Antifreezes : It can be used as antifreezes .
  • Heating and cooling systems : It can be used in heating and cooling systems .
  • Hydraulic fluids : It can be used in hydraulic fluids .
  • Vapor-phase inhibitors : It can be used as vapor-phase inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-1H-1,2,3-benzotriazol-6-ol with structurally analogous benzotriazole derivatives, highlighting key physicochemical and functional differences:

Compound Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) logP Notable Applications
This compound (Target) C8H7N3O* ~177.17* 1-methyl, 6-hydroxyl N/A N/A ~1.2† Potential biological activity (inferred)
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol C15H15N3O 253.3 1-ethyl-phenol, 6-methyl N/A N/A ~3.5† Industrial stabilizers, corrosion inhibitors
6-(Methylsulfonyl)-1H-benzotriazol-1-ol C7H7N3O3S 213.214 1-hydroxyl, 6-methylsulfonyl 1.7±0.1 547.3±56.0 -1.03 High thermal stability, polar solvents

*Estimated based on molecular formula.
†Calculated using ChemDraw or analogous tools (exact values require experimental validation).

Key Observations:

Structural Differences: The target compound’s hydroxyl and methyl groups contrast with the ethyl-phenol substituent in , which introduces steric bulk and lipophilicity. The methylsulfonyl group in adds strong electron-withdrawing effects, enhancing polarity and thermal stability.

Physicochemical Properties: Lipophilicity: The target compound’s estimated logP (~1.2) suggests moderate lipophilicity, making it more membrane-permeable than the hydrophilic sulfonyl derivative (logP = -1.03) . The ethyl-phenol analog (logP ~3.5) is highly lipophilic, favoring industrial applications like corrosion inhibition. Thermal Stability: The sulfonyl derivative exhibits a high boiling point (547°C), attributed to strong dipole-dipole interactions, whereas the target compound’s lower molecular weight may reduce thermal resilience.

Biological and Industrial Relevance: The hydroxyl group in the target compound could enable hydrogen bonding with biological targets (e.g., enzymes like carbonic anhydrase-II, as seen in triazole analogs ). In contrast, the sulfonyl group in may enhance solubility in polar solvents, useful in photostabilizers or agrochemicals. The ethyl-phenol derivative ’s bulkier structure likely limits bioavailability but improves efficacy as a corrosion inhibitor or UV stabilizer.

Research Findings and Implications

  • Biological Activity : Benzotriazoles with hydroxyl groups (e.g., the target compound) may mimic natural substrates in enzyme-binding pockets, as suggested by molecular docking studies on triazole-based carbonic anhydrase inhibitors .
  • Industrial Performance : Compounds like and demonstrate how substituent choice tailors benzotriazoles for specific roles—e.g., sulfonyl groups for high-temperature stability versus methyl/hydroxyl groups for balanced solubility and reactivity.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methyl-1H-1,2,3-benzotriazol-6-ol?

Synthesis typically involves cyclization reactions of substituted anilines with methylating agents under reflux conditions. For example, phosphorus oxychloride can act as a coupling agent in aprotic solvents like acetonitrile. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with gradients of ethyl acetate and hexane. Intermediate characterization via 1H NMR^1 \text{H NMR} ensures proper functional group formation before final deprotection steps .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction using the SHELX suite (SHELXS for structure solution and SHELXL for refinement) is ideal for determining molecular geometry and hydrogen-bonding patterns. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement should include anisotropic displacement parameters for non-hydrogen atoms and constrained hydrogen positions using the riding model .

Q. What analytical techniques are critical for purity assessment of this compound?

Orthogonal methods are essential:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
  • High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion verification.
  • 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} in deuterated DMSO to confirm structural integrity. Purity thresholds ≥95% are recommended for biological assays .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data for benzotriazole derivatives?

Discrepancies in 1H NMR^1 \text{H NMR} chemical shifts may arise from solvent effects or tautomeric equilibria. Compare experimental data with DFT calculations (e.g., B3LYP/6-311++G** basis set) using implicit solvent models (e.g., PCM for DMSO). Temperature-dependent NMR studies (25–60°C) can reveal dynamic processes like ring inversion or proton exchange .

Q. How to investigate the bioactivity of this compound against enzyme targets?

Use fluorescence-based enzymatic assays with purified kinases or phosphatases under physiological pH (7.4). Determine IC50_{50} values via dose-response curves (4-parameter logistic model). Validate binding modes through molecular docking (AutoDock Vina) and confirm with site-directed mutagenesis of predicted interaction residues .

Q. How to design structure-activity relationship (SAR) studies for benzotriazole derivatives?

  • Synthesize analogs with systematic substitutions at positions 1 (methyl) and 6 (hydroxyl).
  • Test analogs in parallel biological assays (e.g., antimicrobial MIC determinations).
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic parameters (Hammett σ) with activity trends. Include steric descriptors (e.g., Taft EsE_s) for 3D-QSAR modeling .

Methodological Considerations

  • Contradiction Analysis : When spectral data conflict with literature, verify solvent polarity effects (e.g., DMSO vs. CDCl3_3) and tautomer ratios using variable-temperature NMR .
  • Crystallography : For SHELX refinements, apply the Hirshfeld surface analysis to quantify intermolecular interactions and validate hydrogen-bond networks .
  • Data Reproducibility : Replicate synthetic procedures with controlled humidity (<30% RH) to minimize hydrate formation, which can alter solubility and bioactivity .

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